N-(2-Piperazin-1-ylethyl)acetamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-Piperazin-1-ylethyl)acetamide” are not available, general methods for the synthesis of piperazine derivatives involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
T-type Calcium Channel Inhibitors : N-(1-adamantyl)-2-[4-(2-tetrahydropyran-4-ylethyl)piperazin-1-yl]acetamide, a derivative of N-(2-Piperazin-1-ylethyl)acetamide, was found to be a selective T-type calcium channel (Ca(v)3.2) inhibitor with potential antihypertensive effects in rats (Giordanetto et al., 2011).
Biological Screening and Fingerprint Applications : Derivatives of this compound, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), showed significant antibacterial, antifungal, anthelmintic activities, and potential use in latent fingerprint analysis (Khan et al., 2019).
Memory Enhancement : A study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed effects on memory enhancement in mice (Li Ming-zhu, 2008).
ACAT-1 Inhibitor : 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, suggesting its use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Acetylcholinesterase Inhibitors : New thiazole-piperazines, derivatives of this compound, showed inhibitory activity on acetylcholinesterase (AChE), indicating their potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).
COX-2 Inhibitors : N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs showed potential as non-toxic anti-inflammatory agents, acting as COX-2 inhibitors (Raghavendra et al., 2012).
Antipsychotic Agents : N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized and evaluated as novel atypical antipsychotic agents (Sekhar et al., 2008).
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSRIHVLKNYNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633583 | |
Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178244-38-7 | |
Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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